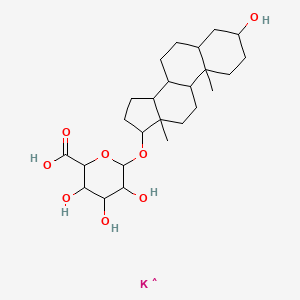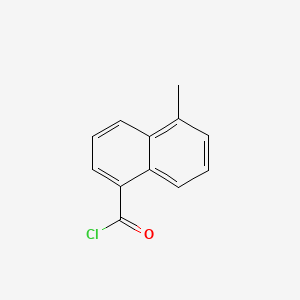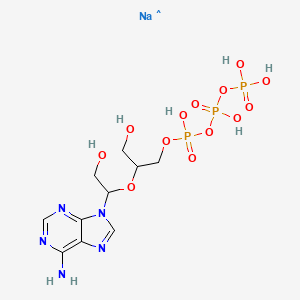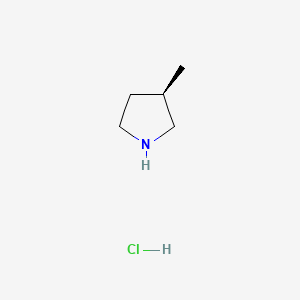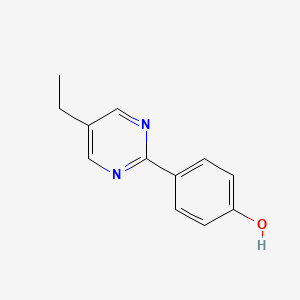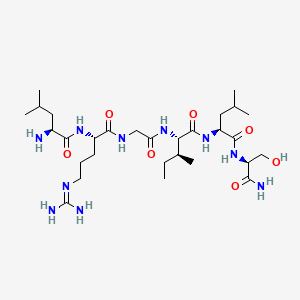
LRGILS-NH₂
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR 2) agonist that facilitates gastrointestinal transit in vivo . It is a synthetic peptide with the sequence LRGILS and a C-terminal amide modification . The compound has a molecular weight of 656.83 and a chemical formula of C29H56N10O7 .
Wissenschaftliche Forschungsanwendungen
Lrgils-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Wirkmechanismus
Target of Action
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2 . Its primary target is the Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a type of protease-activated receptor that plays a crucial role in various biological processes, including inflammation, pain perception, and cancer progression .
Mode of Action
Lrgils-NH2 interacts with its target, PAR-2, by acting as a control peptide for SLIGRL-NH2 . This interaction facilitates gastrointestinal transit in vivo . .
Biochemical Pathways
The biochemical pathways affected by Lrgils-NH2 are related to its interaction with PAR-2. Activation of PAR-2 has been associated with various physiological and pathological processes, including inflammation, pain, and cancer . .
Pharmacokinetics
It is soluble to 2 mg/ml in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of Lrgils-NH2’s action is the facilitation of gastrointestinal transit in vivo . This suggests that it may have potential therapeutic applications in conditions related to gastrointestinal motility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lrgils-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal amide modification is introduced during the final stages of synthesis .
Industrial Production Methods
Industrial production of Lrgils-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
Lrgils-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of Lrgils-NH2 involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of Lrgils-NH2 is the peptide itself, with a high degree of purity. Any side products or impurities are typically removed during the purification process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SLIGRL-NH2: A PAR 2 agonist that facilitates gastrointestinal transit.
Other PAR 2-related peptides: Various peptides that interact with PAR 2 and modulate its activity.
Uniqueness
Lrgils-NH2 is unique in its role as a control peptide for SLIGRL-NH2. Its reversed amino acid sequence ensures that it does not activate PAR 2, making it an essential tool for validating the specificity of SLIGRL-NH2’s effects .
Eigenschaften
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFWKYFOMBFPA-JYAZKYGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

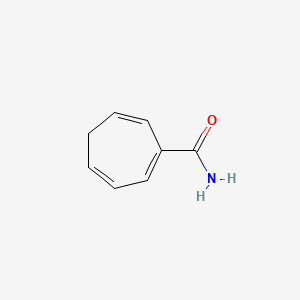
![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
